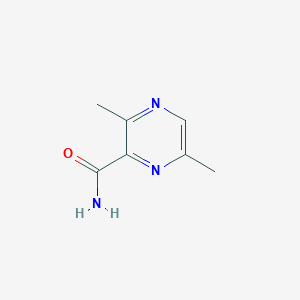

3,6-Dimethylpyrazine-2-carboxamide

Description

3,6-Dimethylpyrazine-2-carboxamide is a pyrazine derivative characterized by a carboxamide group at position 2 and methyl groups at positions 3 and 6 on the pyrazine ring.

Properties

IUPAC Name |

3,6-dimethylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4-3-9-5(2)6(10-4)7(8)11/h3H,1-2H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGDNXXVJYHVQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with dimethylamine. One common method includes the use of thionyl chloride to convert pyrazine-2-carboxylic acid to its corresponding acyl chloride, which then reacts with dimethylamine to form the desired carboxamide . Another method involves the Yamaguchi reaction, where pyrazine-2-carboxylic acid reacts with various amines in the presence of 2,4,6-trichlorobenzoyl chloride and 4-dimethylaminopyridine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,6-Dimethylpyrazine-2-carboxamide has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

Mechanism of Action

The mechanism of action of 3,6-Dimethylpyrazine-2-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations:

- Methyl vs. Chlorine Substituents: Methyl groups (e.g., in 3,6-dimethyl) moderately increase logP compared to polar amino groups but are less lipophilic than chlorinated analogs like 3,5-dichloropyrazine-2-carboxamide .

- For example, 5,6-dimethyl derivatives may exhibit altered stacking interactions in enzymatic pockets .

Antimicrobial Activity:

- 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide (Derivative 8): Exhibited MIC = 3 µM against Mycobacterium tuberculosis, comparable to isoniazid . This highlights the importance of substituent bulk (4-methylbenzylamino) in enhancing activity.

- This compound: While direct MIC data are unavailable, methyl groups likely improve membrane penetration and metabolic stability compared to non-methylated analogs like 3-aminopyrazine-2-carboxamide .

Metabolic Stability:

- In vitro plasma stability studies of trimethylpyrazine derivatives (e.g., 3,5,6-trimethylpyrazine-2-carboxylic acid) suggest that methyl groups reduce oxidative metabolism, extending half-life . This trend likely applies to this compound.

Biological Activity

3,6-Dimethylpyrazine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Overview of this compound

This compound is a pyrazine derivative that is being explored for its diverse applications in biology and medicine. Its structure allows it to interact with various biological targets, potentially leading to significant therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against a range of bacterial strains. For instance, studies have shown that certain pyrazine derivatives can inhibit bacterial growth by interfering with metabolic processes .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | Target Bacteria | Inhibition Effect |

|---|---|---|

| This compound | E. coli | Moderate inhibition |

| 2,5-Dimethylpyrazine | Staphylococcus aureus | Significant inhibition |

| Tetramethylpyrazine | Various Gram-positive bacteria | Strong inhibition |

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. The compound's efficacy against specific fungal pathogens is being investigated, with preliminary results suggesting it may inhibit fungal growth through similar mechanisms as its antibacterial effects .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets within microbial cells, disrupting their metabolic pathways and leading to cell death. This interaction may involve the inhibition of key enzymes or pathways critical for microbial survival .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazines, including this compound:

- Study on Antimicrobial Efficacy : A study published in MDPI examined various alkylpyrazines and their antimicrobial properties. It was found that while some compounds showed no significant effect on bacterial colonies, others like 2,5-dimethylpyrazine demonstrated considerable antibacterial activity .

- Research on Antifungal Properties : Another investigation focused on the antifungal potential of pyrazines against agricultural pathogens. The results indicated that certain derivatives could significantly reduce fungal biomass in controlled experiments .

- Mechanistic Insights : A review highlighted the broader biological activities of pyrazole compounds and their derivatives, suggesting that structural modifications could enhance their efficacy against various pathogens .

Future Directions

The ongoing research into this compound emphasizes the need for further studies to clarify its biological mechanisms and potential therapeutic applications. Future investigations could focus on:

- In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.

- Structural Modifications : Exploring how changes in chemical structure can enhance antimicrobial and antifungal activities.

- Clinical Trials : Evaluating the potential of this compound as a therapeutic agent for infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.